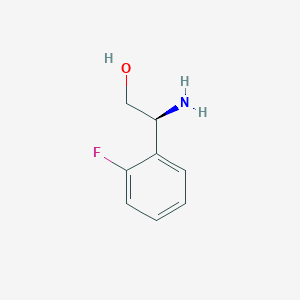

(2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL

説明

General Overview of Chiral Amino Alcohols as Versatile Synthons

Chiral amino alcohols are organic compounds that feature both an amine and an alcohol functional group. alfa-chemistry.com Their significance in organic synthesis stems from this bifunctionality, which allows for a wide range of chemical transformations. They are considered essential structural motifs and are widely applied in the production of bioactive molecules and pharmaceuticals. nih.govacs.org

These compounds are frequently used as:

Chiral Building Blocks: Their inherent chirality is transferred to more complex molecules, which is crucial in the pharmaceutical industry where a specific enantiomer of a drug is often responsible for its therapeutic effect. nih.gov

Chiral Ligands: In asymmetric catalysis, chiral amino alcohols can be used to synthesize metal complexes that facilitate reactions with high stereochemical control. alfa-chemistry.comwestlake.edu.cn

Chiral Auxiliaries: They can be temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.

The synthesis of enantiomerically pure amino alcohols is a key challenge in organic synthesis. diva-portal.org Modern methods, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines or the asymmetric transfer hydrogenation of ketoamines, have been developed to provide efficient access to these valuable compounds. acs.orgwestlake.edu.cn

The Unique Role of Fluorine Substitution in Aromatic Amino Alcohol Frameworks for Academic Investigations

The substitution of a hydrogen atom with fluorine in an organic molecule can dramatically alter its properties. rsc.org Fluorine is the most electronegative element and is relatively small, comparable in size to a hydrogen atom. tandfonline.com This allows it to be incorporated into a molecule without significant steric changes, while profoundly influencing its electronic characteristics. tandfonline.com

In the context of aromatic amino alcohol frameworks, fluorine substitution offers several advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation and potentially increasing a drug's half-life. tandfonline.com

Altered Physicochemical Properties: Fluorination can modify a molecule's acidity, basicity, and lipophilicity, which can improve properties like membrane permeation. tandfonline.comnih.gov

Improved Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution in a molecule, leading to stronger interactions with biological targets such as proteins. tandfonline.com

Probes for Mechanistic Studies: The presence of the ¹⁹F isotope allows researchers to use ¹⁹F NMR spectroscopy to study protein structure, conformational changes, and ligand-protein interactions. nih.gov

These unique effects make fluorinated aromatic amino alcohols, such as (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL , highly valuable for developing therapeutic agents and studying biological processes. researchgate.net

Scope and Research Relevance of this compound in Contemporary Chemical Science

While broad research focuses on fluorinated phenylalaninols, particularly the 4-fluoro (para) isomer for its role in synthesizing drugs against neurological disorders and cancer, the 2-fluoro (ortho) isomer, This compound , holds specific academic and synthetic interest. Its defined stereochemistry and the ortho-positioning of the fluorine atom provide a unique steric and electronic environment compared to its isomers.

This compound serves as a key chiral synthon. Its primary utility is as a precursor for more complex molecules where the 2-fluorophenyl group is a required pharmacophore or where its specific electronic properties are needed to tune the function of a catalyst or ligand. The synthesis of such optically active 2-amino-1-phenylethanol derivatives is a subject of ongoing research. google.com The presence of the primary amine and alcohol allows for differential functionalization, making it a versatile intermediate in multi-step synthetic sequences.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 224434-02-0 |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Purity | Typically ≥95% |

| MDL Number | MFCD09253607 |

The research relevance of This compound lies in its potential to create novel chemical entities with precisely controlled three-dimensional structures and tailored electronic properties, contributing to the advancement of medicinal chemistry and asymmetric catalysis.

特性

IUPAC Name |

(2S)-2-amino-2-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOFSDXTFGOZLA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293040 | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224434-02-0 | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224434-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-2-fluorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s 2 Amino 2 2 Fluorophenyl Ethan 1 Ol and Analogues

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to directly produce the desired stereoisomer, thereby avoiding the separation of enantiomers from a racemic mixture. This is often achieved through asymmetric catalysis, biocatalysis, or the use of chiral auxiliaries.

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation)

Asymmetric hydrogenation is a powerful technique that introduces chirality by adding hydrogen across a double bond (C=C, C=O, or C=N) using a chiral catalyst. wikipedia.org For the synthesis of 2-amino-2-arylethanol derivatives, this typically involves the stereoselective reduction of α-amino ketones, α-azido ketones, or related precursors.

Asymmetric Hydrogenation of Ketones: Chiral ruthenium catalysts, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of ketones. harvard.edu Complexes of ruthenium with chiral diphosphine ligands like BINAP and chiral diamines can reduce α-amino ketones with high enantioselectivity. harvard.eduresearchgate.net The mechanism involves the formation of a metal-substrate complex where the chiral ligand directs the delivery of hydrogen to one face of the carbonyl group, establishing the desired stereocenter. For instance, the reduction of an N-protected 2-amino-1-(2-fluorophenyl)ethanone (B1317254) using a catalyst such as trans-RuCl2[(R)-xylbinap][(R)-diapen] would be a viable route to the target compound. harvard.edu

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, such as formic acid or isopropanol (B130326), in place of molecular hydrogen. Ruthenium catalysts, particularly those with N-tosylated diamine ligands (e.g., Ru-TsDPEN), are highly effective for the ATH of ketones and imines. researchgate.net A potential strategy for synthesizing the target compound involves the ATH of a precursor like 2-azido-1-(2-fluorophenyl)ethanone. The azide (B81097) can be subsequently reduced to the amine. The ATH of related α-azido acrylates to produce α-hydroxy esters has been demonstrated with good enantioselectivities (80–90% ee). researchgate.netfao.org

Iridium-Catalyzed Hydrogenation: Chiral iridium complexes have also emerged as powerful catalysts. Iridium(I) complexes with chiral phosphine (B1218219) ligands are effective for the hydrogenation of various substrates, including quinolines and fluorinated olefins. wikipedia.orgnih.govrsc.org An iridium-catalyzed hydrogenation of an appropriately substituted enamine or imine precursor could provide an alternative pathway to (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL.

| Catalyst System | Precursor Type | Reaction Type | Typical ee (%) |

| Ru-BINAP/Diamine | α-Amino Ketone | Asymmetric Hydrogenation | >95 |

| Ru-TsDPEN | α-Azido Ketone | Asymmetric Transfer Hydrogenation | 80-95 |

| Ir-Chiral Phosphine | Imines, Enamines | Asymmetric Hydrogenation | >90 |

Biocatalytic Transformations and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. mdpi.com This approach is increasingly used for the synthesis of chiral amino alcohols. rsc.orgnih.gov

Reductive Amination of α-Hydroxy Ketones: A direct route involves the asymmetric reductive amination of an α-hydroxy ketone precursor, such as 1-hydroxy-2-(2-fluorophenyl)ethanone. Engineered amine dehydrogenases (AmDHs), often derived from amino acid dehydrogenases, can catalyze this reaction using ammonia (B1221849) as the amine source with high enantioselectivity (>99% ee). frontiersin.orgnih.gov The reaction requires a cofactor like NADH or NADPH, which is typically regenerated in situ using a secondary enzyme system (e.g., formate (B1220265) dehydrogenase or glucose dehydrogenase). nih.gov

Ketoreductase-Catalyzed Reduction: The enantioselective reduction of an α-azido ketone, α-amino ketone, or a related precursor can be achieved using ketoreductases (KREDs) or whole-cell systems (e.g., Hansenula, Rhodococcus). nih.gov These biocatalysts can deliver hydrides with high stereoselectivity, establishing the hydroxyl stereocenter. Subsequent chemical reduction of the azide or deprotection of the amine yields the final product. Microbial reductions have been shown to produce chiral alcohols from prochiral ketones with enantiomeric excesses often exceeding 99%.

Enzyme Cascades: One-pot, multi-enzyme cascade reactions offer an elegant and efficient approach. A cascade could be designed where an aldehyde (2-fluorobenzaldehyde) is first converted to an α-hydroxy ketone by a lyase, which is then subjected to asymmetric amination by a transaminase or AmDH in the same pot. rsc.org Such chemoenzymatic strategies combine the advantages of both chemical and biological catalysts. researchgate.net

| Biocatalyst Type | Precursor | Transformation | Typical ee (%) |

| Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | Asymmetric Reductive Amination | >99 |

| Ketoreductase (KRED) | α-Azido Ketone | Asymmetric Carbonyl Reduction | >99 |

| Transaminase (TAm) | α-Hydroxy Ketone | Asymmetric Amination | >99 |

| Lyase / Transaminase Cascade | Aldehyde | Hydroxymethylation & Amination | >99 |

Resolution of Racemic Mixtures of 2-Amino-2-(2-fluorophenyl)ethan-1-OL Precursors

Resolution is a technique used to separate enantiomers from a racemic mixture. While less atom-economical than asymmetric synthesis, it remains a practical method, especially for large-scale production. This can be done by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

A common strategy involves reacting the racemic amino alcohol or a precursor amino acid with a chiral resolving agent. For example, racemic 2-amino-2-(2-fluorophenyl)acetic acid can be reacted with an optically pure alcohol (like menthol) to form a mixture of diastereomeric esters. google.com These diastereomers can then be separated by fractional crystallization or chromatography. google.com Following separation, hydrolysis of the individual diastereomers liberates the enantiomerically pure amino acid, which can then be reduced to the target amino alcohol.

Alternatively, enzymatic resolution can be employed. For instance, a lipase (B570770) can selectively hydrolyze one enantiomer of an N-acylated racemic 2-amino-1-alkanol ester, leaving the other enantiomer unreacted. The resulting hydrolyzed amino alcohol and the unreacted ester can then be easily separated.

Conventional Organic Synthesis Routes and Reaction Mechanisms

These routes typically involve the synthesis of a racemic or achiral precursor, followed by reduction steps. Chirality is introduced via resolution as described above or is absent until a final chiral reduction step.

Reduction Reactions of Precursors (e.g., nitro compounds, carbonyls)

A primary method for synthesizing 1,2-amino alcohols is the reduction of the corresponding α-amino acid. jocpr.com

The synthesis of this compound can be achieved by the reduction of the carboxylic acid group of (S)-2-amino-2-(2-fluorophenyl)acetic acid. This precursor amino acid can be sourced in its enantiomerically pure form. The reduction requires a strong reducing agent that does not affect the stereocenter.

Borane Reagents: Borane (BH₃) complexes, such as BH₃·THF, are commonly used for this transformation as they efficiently reduce carboxylic acids without racemizing the adjacent chiral center.

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is also effective but requires careful handling. jocpr.com A milder alternative is sodium borohydride (B1222165) (NaBH₄), but it typically requires prior activation of the carboxylic acid, for example, by converting it to a mixed anhydride (B1165640) or an imidazolide. researchgate.net

Another route involves the reduction of other precursors:

α-Nitro Alcohols: The Henry reaction (nitroaldol reaction) between 2-fluorobenzaldehyde (B47322) and nitromethane (B149229) would yield 1-(2-fluorophenyl)-2-nitroethan-1-ol. Subsequent reduction of the nitro group, often via catalytic hydrogenation (e.g., H₂/Pd-C), affords the racemic amino alcohol, which would then require resolution. organic-chemistry.org

α-Azido Ketones: The precursor 2-azido-1-(2-fluorophenyl)ethanone can be synthesized from 2-bromo-1-(2-fluorophenyl)ethanone and sodium azide. nih.gov Reduction of this azido (B1232118) ketone can be done in two steps: first, the ketone is reduced to a hydroxyl group (e.g., with NaBH₄), and second, the azide is reduced to an amine (e.g., with H₂/Pd-C or LiAlH₄). If the ketone reduction is performed asymmetrically (as in section 2.1.1 or 2.1.2), this becomes an enantioselective synthesis.

| Precursor | Reducing Agent / Method | Product |

| (S)-2-Amino-2-(2-fluorophenyl)acetic acid | LiAlH₄ or BH₃·THF | This compound |

| 1-(2-Fluorophenyl)-2-nitroethan-1-ol | H₂ / Pd-C | 2-Amino-2-(2-fluorophenyl)ethan-1-OL |

| 2-Azido-1-(2-fluorophenyl)ethanone | 1. NaBH₄2. H₂ / Pd-C | 2-Amino-2-(2-fluorophenyl)ethan-1-OL |

Nucleophilic Additions and Ring-Opening Reactions

The synthesis of β-amino alcohols, including this compound and its analogues, frequently employs nucleophilic addition and epoxide ring-opening strategies. The ring-opening of epoxides with amines is a direct and highly effective method for constructing the 1,2-amino alcohol framework. mdpi.com This reaction is characterized by high regioselectivity and stereoselectivity, typically proceeding via an SN2 mechanism. organic-chemistry.org

The reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-amino alcohol. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Various catalysts, including Lewis acids, metal-organic frameworks, and bismuth(III) salts, have been reported to effectively promote this transformation. mdpi.com For instance, Zirconium(IV) chloride has been shown to catalyze the nucleophilic opening of epoxide rings by both aromatic and aliphatic amines at room temperature in the absence of a solvent, with exclusive trans-stereoselectivity for cyclic epoxides. rroij.com Similarly, Indium tribromide promotes the aminolysis of epoxides under mild conditions, a method that is both regio- and chemoselective. rroij.com

In the context of synthesizing fluorinated phenylethanolamine derivatives, a common precursor is a substituted styrene (B11656) oxide, such as 2-fluorostyrene (B1345600) oxide. The reaction with an amine nucleophile, such as ammonia or a protected amine equivalent, would lead to the desired amino alcohol. The regioselectivity of the attack (at the benzylic versus the terminal carbon) can be influenced by steric and electronic factors, as well as the choice of catalyst.

Another significant approach is the nucleophilic addition of organometallic reagents or hydrides to α-amino aldehydes or ketones. youtube.comyoutube.com For example, the reduction of an α-amino ketone precursor, such as 2-amino-1-(2-fluorophenyl)ethanone, using a stereoselective reducing agent can yield the target chiral amino alcohol. Asymmetric reduction techniques are pivotal for establishing the desired (S)-stereochemistry at the carbon bearing the amino group. smolecule.com

| Catalyst | Amine Type | Key Features | Reference |

|---|---|---|---|

| Zirconium(IV) chloride | Aromatic and Aliphatic | Solvent-free, room temperature, high regioselectivity, trans-stereoselectivity. | rroij.com |

| Indium tribromide | Aromatic | Mild and efficient, regio- and chemoselective. | rroij.com |

| Lithium bromide | Aromatic and Aliphatic | Inexpensive, forms trans-2-(aryl/alkylamino) cycloalkanols. | rroij.com |

| Lipase (e.g., Lipozyme TL IM) | Aromatic | Biocatalytic, continuous-flow system, excellent yields. | mdpi.com |

Coupling Reactions for Phenylethanol Derivatives

Coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, providing pathways to complex molecules like substituted phenylethanol derivatives. While direct coupling to form the C-C bond of the ethanolamine (B43304) backbone is less common, these reactions are instrumental in constructing the substituted phenyl ring precursor.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, are powerful tools for synthesizing substituted aromatic compounds that can serve as starting materials. For example, a 2-halophenylboronic acid derivative could be coupled with a suitable vinyl partner to construct the styrene precursor needed for subsequent epoxidation and amination. The general mechanism for these reactions involves an oxidative addition of an organohalide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination that forms the new C-C bond and regenerates the catalyst.

More directly, enzyme-coupled reactions have been developed for the synthesis of phenylethanol derivatives. A simultaneous synthesis of (R)-1-phenylethanol and (R)-α-methylbenzylamine from a racemic amine was achieved using a coupled system of ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase. researchgate.net This demonstrates the potential of biocatalytic coupling to achieve high enantiomeric purity.

Furthermore, dehydroxylative cross-coupling reactions have emerged as a method for C-H alkylation of phenols with alcohols. rsc.org This strategy could potentially be adapted to introduce alkyl or substituted alkyl groups onto a phenolic precursor before its elaboration into the final amino alcohol structure.

Mechanistic Insights into Key Transformations and Intermediate Formation

Understanding the reaction mechanisms is critical for controlling the stereochemistry and regiochemistry of the synthesis of this compound.

In the case of epoxide ring-opening by amines, the reaction generally follows a bimolecular nucleophilic substitution (SN2) pathway. This results in an inversion of configuration at the attacked carbon center. For a terminal epoxide like 2-fluorostyrene oxide, the amine can attack either the terminal (C1) or the benzylic (C2) carbon. The regioselectivity is governed by a combination of steric and electronic effects. Generally, under neutral or basic conditions, the amine (a soft nucleophile) preferentially attacks the less sterically hindered terminal carbon. However, under acidic conditions, the epoxide oxygen is protonated, and the reaction may gain some SN1 character. This leads to a preference for attack at the more substituted benzylic carbon, which can better stabilize a partial positive charge. The reaction is also anti-stereoselective, meaning the amine and the newly formed hydroxyl group will be on opposite faces of the original C-C bond. rroij.com

For syntheses involving the reduction of α-amino ketones , the key transformation is the stereoselective delivery of a hydride ion to the carbonyl carbon. Chiral reducing agents or catalysts are employed to control the facial selectivity of the hydride attack, leading to the desired (S)-alcohol configuration. Intermediates in these reactions are typically metal-alkoxide complexes, which are subsequently protonated during workup to yield the final alcohol.

Enzymatic resolutions and transformations offer highly specific mechanistic pathways. For instance, acylase I from Aspergillus melleus can catalyze the stereoselective acylation of racemic 1-phenylethanol, allowing for the separation of enantiomers. nih.gov Similarly, multi-enzyme cascades can convert L-phenylalanine into enantiomerically pure amino alcohols through a series of controlled deamination, decarboxylation, epoxidation, and hydrolysis steps, involving specific enzyme-substrate interactions at each stage. nih.gov

Derivatization Strategies for Analogues and Related Compounds

Introduction of Additional Halogen Substituents (e.g., chloro, bromo, other fluoro positions)

The synthesis of analogues with additional halogen substituents on the phenyl ring can be achieved by several methods. One approach is to start with a precursor that already contains the desired halogenation pattern. For example, a multi-halogenated acetophenone (B1666503) can be used as a starting material for conversion to the corresponding amino alcohol. nih.gov

Alternatively, direct halogenation of the aromatic ring can be performed on an intermediate stage of the synthesis. Electrophilic aromatic substitution reactions are commonly used for this purpose. For instance, chlorination, bromination, or iodination of a phenylethanolamine precursor can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens in the presence of a Lewis acid catalyst. The position of the new halogen substituent is directed by the existing groups on the ring. The amino alcohol side chain is an ortho-, para-directing group, although protection of the amino and hydroxyl functions is often necessary to prevent side reactions.

A study on the synthesis of amino-halogen-substituted phenyl-aminoethanols used clenbuterol (B1669167) as a lead structure to create new analogues where chlorine atoms were replaced by other residues, leading to compounds with varied biological activities. nih.gov This highlights the strategy of modifying existing halogenated structures to produce new derivatives.

| Analogue Structure | Synthetic Precursor Example | Synthetic Strategy | Reference |

|---|---|---|---|

| 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol (Mabuterol) | Substituted acetophenone | Multi-step synthesis from a pre-functionalized aromatic ring. | nih.gov |

| (S)-1-(2′-Bromo-4′-fluorophenyl)ethanol | 2-Bromo-4-fluoroacetophenone | Asymmetric reduction of a prochiral ketone. | smolecule.com |

Alkyl and Alkoxy Substitutions on the Phenyl Ring

Introducing alkyl and alkoxy groups onto the phenyl ring of phenylethanolamine analogues can significantly alter their properties. These modifications are typically incorporated by starting the synthesis with an appropriately substituted raw material, such as an alkyl- or alkoxy-substituted benzene (B151609), acetophenone, or benzaldehyde.

Friedel-Crafts alkylation and acylation reactions are classic methods for attaching alkyl chains to an aromatic ring. For example, reacting a benzene derivative with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce the desired substituent. The resulting ketone from acylation can then be carried forward in the synthesis.

Modern methods like transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Kumada coupling) offer a more controlled way to introduce alkyl groups by coupling an aryl halide intermediate with an organoboron or organomagnesium reagent. For alkoxy groups, Williamson ether synthesis is a common method, where a phenolic precursor is deprotonated with a base and reacted with an alkyl halide to form the desired aryl ether.

Structural Modifications at the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are key sites for derivatization to produce a wide range of analogues with modified properties.

Modifications of the Amino Group:

N-Alkylation: The primary amino group can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Catalytic hydrogenation conditions using alcohols as alkylating agents provide an environmentally benign method for N-alkylation of amino alcohols. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides readily converts the amino group into an amide. This is a common strategy for creating peptide-like structures or for temporarily protecting the amine during other synthetic steps.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides, which can alter the electronic properties and hydrogen bonding capabilities of the nitrogen atom.

Modifications of the Hydroxyl Group:

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

O-Acylation (Esterification): Esters are readily formed by reacting the alcohol with acyl chlorides, acid anhydrides, or carboxylic acids under esterification conditions (e.g., Fischer esterification or using coupling agents like DCC). This modification is often used to create prodrugs or to alter the lipophilicity of the molecule. mdpi.com

Silylation: The hydroxyl group can be protected as a silyl (B83357) ether (e.g., using TMSCl or TBDMSCl), which is a common strategy in multi-step synthesis to prevent the alcohol from interfering with subsequent reactions.

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties, which can influence its biological activity and pharmacokinetic profile.

Stereochemical Aspects and Enantiopurity in 2s 2 Amino 2 2 Fluorophenyl Ethan 1 Ol Research

Importance of (2S) Configuration in Chirally Driven Chemical Reactions and Molecular Interactions

The (2S) configuration of 2-Amino-2-(2-fluorophenyl)ethan-1-OL is paramount in its application in asymmetric synthesis and catalysis. Chiral 1,2-amino alcohols are a privileged class of compounds that are widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. The specific spatial arrangement of the amino and hydroxyl groups in the (2S)-enantiomer allows for the creation of a well-defined chiral environment when it coordinates to a metal center or interacts with a substrate.

This defined stereochemical environment is crucial for inducing enantioselectivity in chemical reactions. For instance, when used as a ligand in a metal-catalyzed reduction of a prochiral ketone, the (2S)-amino alcohol can effectively shield one face of the substrate, directing the hydride attack to the other face and leading to the preferential formation of one enantiomer of the product alcohol. The efficacy of this stereochemical control is fundamental to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals, where often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful.

Furthermore, the fluorine atom at the ortho-position of the phenyl ring introduces unique electronic properties that can influence the molecule's reactivity and binding interactions without adding significant steric bulk. This can modulate the catalytic activity and selectivity of metal complexes derived from it. The combination of the chiral center and the electronic influence of the fluorophenyl group makes (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL a valuable building block in medicinal chemistry and materials science.

Chiral Purity Determination Methodologies (e.g., Chiral High-Performance Liquid Chromatography)

Ensuring the enantiomeric purity of this compound is essential for its applications. The enantiomeric excess (ee), a measure of the chiral purity, is a critical quality parameter. Several analytical techniques are employed to determine the ee of chiral amino alcohols.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers. uma.esyakhak.orgsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for the resolution of chiral amines and amino alcohols. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. chromatographyonline.com Additives such as acids or bases are often used to improve peak shape and resolution. chromatographyonline.com

Below is an interactive data table showing typical Chiral HPLC conditions that could be adapted for the analysis of 2-Amino-2-(2-fluorophenyl)ethan-1-OL, based on methods for similar chiral primary amines and amino alcohols.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD-H) | Amylose-based (e.g., Chiralpak AD-H) | Cyclofructan-based (e.g., Larihc CF6-P) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Hexane/Ethanol (80:20 v/v) | Acetonitrile/Methanol (90:10 v/v) |

| Additive | 0.1% Diethylamine | 0.1% Trifluoroacetic Acid | 0.3% TFA / 0.2% TEA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 220 nm | UV at 260 nm |

| Column Temperature | 25 °C | 30 °C | 30 °C |

This table presents generalized conditions for analogous compounds and would require optimization for this compound.

Other methodologies for determining chiral purity include:

Spectroscopic and Spectrometric Methods : Techniques such as nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can be used to differentiate between enantiomers.

Chiroptical Sensing : This involves the use of a chiral sensor molecule that forms diastereomeric complexes with the enantiomers, resulting in a distinct chiroptical response (e.g., in circular dichroism or fluorescence) that can be correlated to the enantiomeric composition. nsf.gov

Strategies for Achieving and Maintaining High Stereochemical Control in Synthetic Pathways

The synthesis of enantiomerically pure this compound requires a high degree of stereochemical control. Several asymmetric synthesis strategies are employed to achieve this.

A primary approach is the asymmetric reduction of a prochiral ketone precursor , such as 2-amino-1-(2-fluorophenyl)ethan-1-one. This transformation can be achieved using various catalytic systems:

Chiral Oxazaborolidine Catalysts : The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane, is a powerful method for the enantioselective reduction of ketones. mdpi.comwikipedia.org

Transition Metal Catalysis : Ruthenium, rhodium, and iridium complexes with chiral ligands are highly effective for asymmetric hydrogenation or asymmetric transfer hydrogenation of ketones. wikipedia.orgacs.orgsigmaaldrich.com For example, a Ru(II) catalyst bearing a chiral diamine ligand can reduce the ketone precursor to the desired (2S)-alcohol with high yield and enantioselectivity. acs.org

Another key strategy is the use of biocatalysts . Enzymes such as ketoreductases can exhibit exquisite enantioselectivity and operate under mild conditions, making them an environmentally friendly option for producing the desired (S)-enantiomer.

Maintaining stereochemical integrity throughout the synthesis and purification process is also crucial. This involves avoiding harsh acidic or basic conditions and high temperatures that could potentially lead to racemization. Purification methods, such as crystallization of diastereomeric salts with a chiral resolving agent, can also be employed to enhance the enantiomeric purity of the final product.

Studies on Racemization and Enantiomeric Stability

The enantiomeric stability of this compound is a significant factor for its storage and application. Racemization, the process by which an enantiomerically pure compound converts into a racemic mixture, would compromise its utility in stereoselective applications. wikipedia.org

While specific studies on the racemization of this compound are not extensively documented, the stability of chiral amino alcohols and related structures can be inferred from general chemical principles. The primary pathways for racemization of such compounds typically involve the chiral center. manchester.ac.uk

Mechanisms for racemization often require conditions that facilitate the temporary formation of an achiral intermediate. manchester.ac.uk For a chiral center bearing a hydroxyl group, racemization can be catalyzed by acid, proceeding through a planar, achiral carbocation intermediate. manchester.ac.uk Similarly, for a chiral center adjacent to a carbonyl group (which is not the case here, but relevant to its ketone precursor), racemization can occur via an achiral enol or enolate intermediate under either acidic or basic conditions. wikipedia.org

For chiral amino alcohols like the title compound, racemization at the benzylic carbon bearing the amino group is generally considered difficult under neutral and mild conditions. However, harsh conditions, such as high temperatures or strong acidic or basic environments, could potentially lead to degradation or racemization. For example, some amino alcohols have been shown to racemize in the presence of specific metal catalysts at elevated temperatures. researchgate.net Therefore, to maintain the enantiomeric integrity of this compound, it is advisable to store it under neutral conditions and avoid exposure to extreme pH or high heat.

Applications in Advanced Organic Synthesis As a Chiral Building Block

Synthesis of Complex Chiral Molecules and Molecular Scaffolds

The primary application of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol in organic synthesis is as a chiral synthon for the creation of sophisticated molecular structures. smolecule.comsigmaaldrich.com Its defined stereochemistry is crucial for asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. The presence of the amino and hydroxyl groups allows for versatile chemical modifications, enabling its incorporation into a wide array of molecular frameworks.

The utility of this compound is rooted in its distinct structural features:

Chiral Center: The (S)-configuration at the carbon bearing the amino and phenyl groups provides a fixed stereochemical reference point. This is essential for transferring chirality to new molecules during a synthesis.

Amino Alcohol Motif: The 1,2-amino alcohol structure is a privileged motif in organic synthesis. nih.govtcichemicals.com It can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts that direct the stereochemical outcome of reactions. smolecule.com

Fluorinated Phenyl Group: The 2-fluorophenyl moiety influences the molecule's steric and electronic properties. The fluorine atom can modulate factors like lipophilicity, metabolic stability, and binding interactions of the final product, which is a desirable trait in medicinal chemistry. mdpi.com

Table 1: Structural Features and Synthetic Utility

| Structural Feature | Contribution to Synthesis |

|---|---|

| (S)-Stereocenter | Serves as a source of chirality for asymmetric induction. |

| Amino Group (-NH2) | A nucleophilic center for forming amides, amines, and imines. |

| Hydroxyl Group (-OH) | Can be converted into esters, ethers, or used as a directing group. |

| 1,2-Amino Alcohol | Acts as a precursor for chiral ligands and auxiliaries in catalysis. smolecule.com |

| 2-Fluorophenyl Group | Modifies electronic properties and conformational preferences of derivatives. mdpi.com |

This amino alcohol serves as a foundational element for building larger, stereochemically complex molecules, including chiral ligands for transition-metal-catalyzed reactions and intricate scaffolds for drug discovery. smolecule.com

Precursor for Biologically Active Compounds (Research Applications)

Chiral amino alcohols are significant intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability and binding affinity. mdpi.commdpi.com Consequently, fluorinated chiral building blocks like this compound are valuable precursors in medicinal chemistry research. smolecule.comresearchgate.net

Research in this area focuses on using such building blocks to synthesize novel compounds that can interact with biological targets like enzymes and receptors. The specific stereochemistry and the fluorophenyl group are critical for achieving precise molecular recognition and desired pharmacological effects. smolecule.com

Table 2: Examples of Biologically Active Compound Classes Derived from Amino Alcohol Precursors

| Compound Class | Potential Biological Application | Role of Chiral Amino Alcohol Precursor |

|---|---|---|

| Chiral Ligands | Asymmetric Catalysis | Forms the backbone of the ligand to create a chiral environment around a metal catalyst. smolecule.com |

| Kinase Inhibitors | Anticancer Agents | Serves as a key intermediate for building the inhibitor scaffold. smolecule.com |

| β-Amino Acids | Pharmaceutical Intermediates | Can be synthesized from amino alcohol precursors for use in various drugs. researchgate.net |

| Peptidomimetics | Therapeutic Agents | Incorporated to mimic peptide structures and improve stability. rochester.eduethernet.edu.et |

The synthesis of these compounds often involves multiple steps where the chiral center from the amino alcohol is preserved, ultimately dictating the biological activity of the final product.

Role in the Development of Novel Synthetic Pathways

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of new synthetic methods. smolecule.com Chiral molecules like this compound are not only products of advanced synthetic pathways but also tools that facilitate the discovery of new reactions.

Its application in asymmetric catalysis is a prime example. By serving as a precursor to chiral ligands, it enables the development of new stereoselective transformations, such as asymmetric hydrogenation. smolecule.com In these systems, the ligand derived from the amino alcohol coordinates to a metal (e.g., ruthenium), creating a chiral pocket that forces a reaction to proceed with a specific stereochemical outcome, often with high enantioselectivity. smolecule.com

Furthermore, the challenges associated with the synthesis of specific fluorinated amino compounds stimulate innovation in synthetic methodology. nih.govresearchgate.net Researchers have developed various strategies, including enzymatic resolutions and asymmetric reductions, to access these valuable building blocks. smolecule.comresearchgate.net These efforts expand the toolkit of synthetic organic chemists, allowing for the construction of increasingly complex and functionally diverse molecules. nih.govgla.ac.uk

Integration into Peptide and Peptidomimetic Structures (Based on Related Amino Alcohols)

While direct integration of this compound into peptides is not its primary application, the principles of using related fluorinated amino acids are well-established in peptide and protein engineering. chemrxiv.org Fluorinated amino acids are considered valuable non-canonical amino acids (ncAAs) for modifying the properties of peptides. mdpi.com

Incorporating fluorinated residues can significantly influence the conformational stability of peptide secondary structures, such as α-helices and β-sheets. mdpi.com The introduction of fluorine can enhance hydrophobicity and alter electronic interactions, leading to more stable and well-defined peptide folds. mdpi.com

This amino alcohol can be seen as a precursor to a non-canonical amino acid. Its integration into a peptide backbone would result in a peptidomimetic, a molecule that mimics the structure and function of a natural peptide but with enhanced properties like resistance to enzymatic degradation. rochester.eduethernet.edu.et The design of such peptidomimetics is a key strategy in modern drug discovery to create inhibitors of protein-protein interactions. rochester.edu The unique stereochemistry and electronic nature of the 2-fluorophenyl group make it an intriguing component for designing novel peptide-based therapeutics. mdpi-res.com

Exploration As Chiral Ligands and Organocatalysts in Asymmetric Catalysis

Design and Synthesis of Ligands Derived from (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL and Analogues

The synthetic versatility of the amino alcohol moiety in this compound allows for its transformation into a diverse array of ligand architectures. The design of these ligands is often guided by the specific requirements of the targeted asymmetric reaction. Common synthetic strategies involve the modification of the amino and hydroxyl groups to introduce new coordinating atoms (such as phosphorus, sulfur, or additional nitrogen atoms) and to modulate the steric and electronic properties of the resulting ligand.

A prevalent approach is the conversion of the primary amine into secondary or tertiary amines, amides, or imines (Schiff bases). For instance, condensation of the amino alcohol with aldehydes or ketones yields chiral Schiff base ligands. The hydroxyl group can be etherified or esterified to introduce further functionality. More complex ligands, such as P,N-ligands, can be synthesized by reacting the amino group with chlorophosphines. This modularity allows for the creation of libraries of ligands that can be screened for optimal performance in various catalytic transformations. While specific synthetic schemes for ligands derived directly from this compound are not extensively detailed in the public domain, the methodologies applied to analogous chiral amino alcohols provide a clear blueprint for their preparation researchgate.netnih.gov. The synthesis of tunable chiral pyridine–aminophosphine ligands, for example, has been achieved from chiral tetrahydroquinoline scaffolds, which are themselves produced via ruthenium-catalyzed asymmetric hydrogenation rsc.org.

Transition Metal Complexation for Asymmetric Catalysis (e.g., Ruthenium, Copper, Iron, Iridium)

The efficacy of ligands derived from this compound and its analogues is realized through their coordination with transition metals. The resulting metal complexes act as the true catalysts, providing a chiral environment that dictates the stereochemical outcome of the reaction. Metals such as ruthenium, rhodium, iridium, copper, and iron are commonly employed due to their rich coordination chemistry and catalytic activity.

Chiral amino alcohol-derived ligands typically act as bidentate or tridentate ligands, coordinating to the metal center through the nitrogen and oxygen atoms, and any additional donor atoms introduced during the ligand synthesis. The formation of these stable chelate rings is crucial for creating a rigid and well-defined catalytic pocket. For instance, ruthenium(II) complexes bearing chiral diamine or amino alcohol ligands have proven to be exceptionally effective in hydrogenation and transfer hydrogenation reactions researchgate.netnih.govnih.gov. Similarly, copper(II) complexes with chiral amino alcohol-based ligands are widely used in carbon-carbon bond-forming reactions nih.govmdpi.com. The specific geometry and electronic properties of the metal complex, which are influenced by both the metal and the ligand, are key determinants of its catalytic performance.

Asymmetric hydrogenation, the addition of hydrogen across a double bond with the creation of a new stereocenter, is a cornerstone of enantioselective synthesis. Ruthenium complexes bearing chiral ligands are particularly prominent in the asymmetric hydrogenation of ketones and olefins. While specific data for ligands derived from this compound is limited, the performance of analogous systems highlights their potential. For example, ruthenium catalysts with cinchona alkaloid-derived NNP ligands have been shown to reduce a wide range of aromatic and heteroaromatic ketones to the corresponding chiral alcohols with outstanding enantioselectivities, often exceeding 99% enantiomeric excess (ee) nih.govrsc.org.

The general applicability of these ruthenium-catalyzed systems is broad, with high enantioselectivities observed for substrates with diverse electronic and steric properties. The table below illustrates the typical performance of such catalyst systems in the asymmetric hydrogenation of various ketones.

| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone (B1666503) | Ru/Cinchona-NNP Ligand | >99 | 98.2 |

| 2-Acetylfuran | Ru/Cinchona-NNP Ligand | >99 | 99.1 |

| 1-(Thiophen-2-yl)ethan-1-one | Ru/Cinchona-NNP Ligand | >99 | 99.5 |

| 1-(Pyridin-3-yl)ethan-1-one | Ru/Cinchona-NNP Ligand | >99 | 97.2 |

| 4-Chromanone | RuCl(S,S)-TsDPEN | Quantitative | 97 |

Data presented is for analogous catalyst systems and serves as an illustration of potential performance. nih.govnih.gov

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, utilizing readily available hydrogen donors like 2-propanol or formic acid instead of gaseous hydrogen. Ruthenium(II) complexes with chiral amino alcohol and diamine ligands are the catalysts of choice for this transformation. These catalysts are highly efficient in the reduction of a wide range of ketones and imines, affording chiral alcohols and amines with high enantioselectivity researchgate.net.

The mechanism of these reactions is believed to involve a metal-ligand bifunctional system, where both the metal center and the ligand play active roles in the hydrogen transfer process. While direct data for ligands from this compound is scarce, related systems demonstrate excellent performance. For instance, ruthenium complexes with tethered diamine ligands have shown high activity and enantioselectivity in the ATH of various ketones researchgate.net.

The following table summarizes the performance of representative chiral amino alcohol-derived ruthenium catalysts in the ATH of ketones.

| Substrate (Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2S)-cis-1-amino-2-indanol | 70 | 91 |

| 1-Indanone | [RuCl₂(p-cymene)]₂ / (1R,2S)-cis-1-amino-2-indanol | 91 | 95 |

| tert-Butyl phenyl ketone | [RuCl₂(p-cymene)]₂ / (1R,2S)-cis-1-amino-2-indanol | 88 | 98 |

| Acetophenone | [RuCl₂(p-cymene)]₂ / L-proline-derived amino amide | 95 | 90 |

Data presented is for analogous catalyst systems and serves as an illustration of potential performance.

Beyond reduction reactions, transition metal complexes of chiral amino alcohol-derived ligands are powerful catalysts for asymmetric C-C and C-heteroatom bond formations. The asymmetric Aldol (B89426) and Strecker reactions are two prominent examples.

The asymmetric Aldol reaction is a fundamental method for constructing C-C bonds and creating new stereocenters. Copper(II) complexes of chiral ligands, including those derived from amino alcohols, have been successfully employed as Lewis acid catalysts for this transformation, particularly in the reaction between enolsilanes and aldehydes (Mukaiyama aldol reaction) nih.gov. These catalysts activate the aldehyde and provide a chiral environment for the nucleophilic attack of the enolsilane, leading to the formation of enantioenriched β-hydroxy carbonyl compounds. High yields and enantioselectivities (often >90% ee) have been reported for various substrates using C2-symmetric bis(oxazoline) (BOX) ligands, which share structural similarities with derivatives of amino alcohols.

The asymmetric Strecker reaction provides a direct route to chiral α-amino acids through the addition of cyanide to an imine nih.gov. While organocatalytic versions are common, metal-based catalysts have also been developed. The design of chiral ligands that can effectively coordinate to a metal and activate the imine for enantioselective cyanide addition is an active area of research. Although specific applications of this compound derivatives in this context are not well-documented, the general principles of ligand design for this reaction suggest their potential.

Organocatalytic Applications and Their Scope

In addition to their role as ligands in metal catalysis, derivatives of amino acids and amino alcohols are themselves powerful organocatalysts mdpi.combeilstein-journals.orgnih.govresearchgate.net. Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. Chiral primary and secondary amines derived from amino alcohols can catalyze a variety of transformations, such as Michael additions and Aldol reactions, through the formation of chiral enamines or iminium ions as key intermediates.

The bifunctional nature of amino alcohols, possessing both a basic amino group and an acidic/hydrogen-bond-donating hydroxyl group, is often key to their catalytic activity. While the direct use of this compound or its simple derivatives as organocatalysts is not extensively reported, the broader class of β-amino alcohols has been shown to be effective in various asymmetric additions researchgate.net. For example, C2-symmetric amino acid amide derivatives have been used to catalyze Michael and Aldol reactions, achieving modest to good enantioselectivities mdpi.com. The potential for developing highly effective organocatalysts from the this compound scaffold remains a promising area for future research.

Ligand Structure-Performance Relationships in Enantioselective Catalysis

The success of an asymmetric catalyst is intimately linked to the structure of its chiral ligand. Understanding the relationship between the ligand's structure and the catalyst's performance (activity and enantioselectivity) is crucial for rational catalyst design nih.gov. For ligands derived from this compound, several structural features are expected to be particularly influential.

Steric Bulk: The size and arrangement of substituents on the ligand backbone create a specific three-dimensional chiral pocket around the metal center. This steric environment dictates how the substrate approaches the active site, thereby controlling the stereochemical outcome.

Electronic Effects: The electronic properties of the ligand influence the reactivity of the metal center. The presence of the electron-withdrawing fluorine atom at the ortho position of the phenyl ring in this compound is a key feature. This fluorine atom can affect the electron density at the metal center upon coordination, potentially modulating the catalyst's activity and selectivity. It can also engage in non-covalent interactions, such as hydrogen bonding, which can further influence the transition state geometry.

Conformational Rigidity: Ligands that adopt a well-defined and rigid conformation upon metal complexation are often more effective in inducing high enantioselectivity. The formation of stable chelate rings from the amino alcohol moiety contributes to this rigidity.

Systematic studies on analogous systems have shown that subtle changes in the ligand structure, such as modifying a substituent on the phenyl ring or altering the backbone, can have a profound impact on the enantiomeric excess of the product. This highlights the importance of fine-tuning the ligand structure to achieve optimal performance for a specific catalytic reaction.

Investigative Studies on Molecular Interactions and Mechanistic Pathways

Enzyme Inhibition and Modulation Mechanisms in Research Models

In research settings, (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol is primarily utilized as a structural component and tool in the study of enzyme mechanisms rather than as a direct inhibitor with a comprehensively elucidated mechanism of action. smolecule.com Its potential to modulate enzymatic activities is inferred from its structural features, which are common in many bioactive molecules. smolecule.com The amino and hydroxyl groups can participate in hydrogen bonding, a fundamental interaction in enzyme active sites, suggesting potential for binding and influencing enzyme function. smolecule.com

While specific instances of this compound directly inhibiting a particular enzyme are not extensively detailed in the literature, it serves as a valuable chiral building block in the synthesis of more complex molecules that are designed to study or inhibit enzymatic pathways. smolecule.com For example, enzymes such as 2-aminoacetophenone (B1585202) reductase (2-AAPR), which catalyzes the stereospecific reduction of aryl ketones, work on substrates structurally related to the title compound, producing chiral amino alcohols. researchgate.net Studies on these enzymes provide insight into the biocatalytic mechanisms for producing compounds like this compound, highlighting the enzymatic pathways that recognize and transform such chiral amino alcohol structures. researchgate.net

Table 1: Research Application in Enzyme-Related Studies

| Research Area | Role of this compound | Implied Mechanistic Relevance |

|---|---|---|

| Biochemical Studies | Used as a tool in enzyme mechanism studies. smolecule.com | The molecule's functional groups (amino, hydroxyl) can probe active site interactions like hydrogen bonding. smolecule.com |

| Biocatalysis Research | Product of stereospecific enzymatic reduction. researchgate.net | Understanding its formation helps elucidate the mechanism of reductases that recognize amino aryl ketone substrates. researchgate.net |

Protein-Ligand Interaction Research (Excluding Clinical Pharmacology and In Vivo Outcomes)

The study of how this compound interacts with proteins at a molecular level is crucial for understanding its potential as a scaffold in drug design. Research has identified specific, non-covalent interactions that govern its binding to protein targets.

A notable finding is its activity as an antagonist of the CCR5 chemokine receptor. smolecule.com This interaction is significant as the CCR5 receptor is a key co-receptor for HIV entry into host cells. The antagonism suggests that the compound can bind to the receptor, likely through a combination of hydrogen bonding facilitated by its amino and hydroxyl groups and hydrophobic interactions involving the fluorophenyl ring, thereby blocking the binding of the natural ligand and inhibiting the biological process. smolecule.com

The functional groups of the molecule are critical for its binding affinity to various protein targets. The primary amine and hydroxyl groups are capable of forming strong hydrogen bonds, which are directional and specific, anchoring the ligand into a protein's binding pocket. The 2-fluorophenyl group contributes to binding through several mechanisms:

Electronic Effects : The ortho-position of the fluorine atom alters the electronic density of the aromatic ring, which can influence interactions with the protein. smolecule.com

Hydrophobic Interactions : The phenyl ring can engage in van der Waals and π-stacking interactions with nonpolar amino acid residues in the binding site.

These molecular interactions make it a valuable entity in designing compounds that require precise recognition at a protein-ligand interface. smolecule.com

Table 2: Summary of Protein-Ligand Interaction Findings

| Protein Target | Type of Interaction | Key Molecular Features Involved | Research Significance |

|---|---|---|---|

| CCR5 Chemokine Receptor | Antagonism smolecule.com | Amino and hydroxyl groups (hydrogen bonding), 2-fluorophenyl group. smolecule.com | Provides a structural basis for designing agents that block viral entry. smolecule.com |

Elucidation of Reaction Mechanisms in Synthetic and Catalytic Cycles

This compound plays a significant role as a chiral auxiliary and a key building block in asymmetric synthesis, where the primary goal is to control the stereochemical outcome of a reaction. smolecule.com Its effectiveness stems from its rigid, well-defined stereochemistry and the strategic placement of its functional groups.

As a Chiral Auxiliary: A chiral auxiliary is a temporary component of a molecule that directs a chemical reaction to favor the formation of one enantiomer or diastereomer over another. The chiral center of this compound provides the steric hindrance necessary to guide the approach of reagents from a specific direction, leading to high stereoselectivity. For instance, in alkylation reactions, the auxiliary can be attached to a prochiral substrate. The bulky 2-fluorophenyl group then shields one face of the molecule, forcing the incoming electrophile to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration. mdpi.com

In Asymmetric Catalysis: The compound is also used to synthesize more complex chiral ligands for transition-metal catalysts. smolecule.com The amino and hydroxyl groups can coordinate to a metal center, forming a chiral environment around it. This chiral catalytic complex then mediates reactions such as asymmetric hydrogenation or carbon-carbon bond formation, transferring its chirality to the product molecule. The fluorine atom on the phenyl ring can modulate the electronic properties of the catalyst, which in turn influences its reactivity and the enantioselectivity of the transformation, with enantioselectivities sometimes exceeding 95%. smolecule.com

The mechanism of stereochemical control often involves the formation of a rigid cyclic intermediate. For example, in a metal-catalyzed reaction, the amino alcohol can form a chelate with the metal. This rigidifies the structure and allows the fluorophenyl group to exert a strong directing effect on the substrate, which is also coordinated to the metal center. This predictable, ordered transition state is key to achieving high levels of asymmetric induction.

Table 3: Applications in Mechanistic Synthetic Chemistry

| Application | Role of Compound | Mechanistic Principle | Typical Outcome |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Building Block smolecule.com | Introduction of a predefined stereocenter into a target molecule. | Synthesis of enantiomerically pure compounds. |

| Asymmetric Alkylation | Chiral Auxiliary mdpi.com | Steric hindrance from the fluorophenyl group directs the approach of an electrophile. | High diastereoselectivity in the formation of new stereocenters. mdpi.com |

Neurochemical Pathway and Neurotransmitter Receptor Interaction Research (Pre-clinical and Mechanistic Focus)

In the context of neurochemical research, this compound is primarily investigated as a crucial structural precursor for the synthesis of compounds that modulate neurotransmitter systems. Specifically, its γ-amino alcohol motif is a key pharmacophore for molecules designed as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). nih.govgoogle.com

The mechanistic focus in this area is on understanding how the structural features provided by this precursor contribute to the binding and inhibition of neurotransmitter transporters. Neurotransmitter reuptake transporters (like DAT for dopamine, SERT for serotonin, and NET for norepinephrine) are membrane proteins that remove neurotransmitters from the synaptic cleft. Inhibition of these transporters increases the concentration and duration of neurotransmitters in the synapse, which is the mechanism of action for many antidepressant medications. nih.gov

By serving as a stereochemically defined building block, this compound ensures that the resulting inhibitor has the correct spatial orientation of these key functional groups to fit precisely into the chiral binding site of the target transporter. Preclinical research involves synthesizing derivatives and evaluating their potency and selectivity for different transporters to establish structure-activity relationships, thereby elucidating the molecular requirements for effective reuptake inhibition. nih.gov

Table 4: Role in Neurotransmitter Reuptake Inhibitor Research

| Target Class | Role of Compound | Key Structural Motif | Mechanistic Implication |

|---|---|---|---|

| Neurotransmitter Transporters (DAT, SERT, NET) | Synthetic Precursor nih.govgoogle.com | γ-Amino Alcohol nih.gov | Provides essential functional groups (amine, alcohol) for binding to transporter active sites. |

| Serotonin Reuptake Inhibitors | Chiral Building Block | (S)-configuration | Ensures correct stereochemistry for optimal interaction with the chiral binding pocket of SERT. |

| Norepinephrine Reuptake Inhibitors | Chiral Building Block | (S)-configuration | Ensures correct stereochemistry for optimal interaction with the chiral binding pocket of NET. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-OL. By solving the Schrödinger equation for the molecule, researchers can obtain a detailed picture of its electron distribution and orbital energies.

DFT studies typically involve geometry optimization of the molecule to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps highlight electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), offering predictions about how the molecule might interact with other chemical species. For this compound, the electronegative fluorine and oxygen atoms, as well as the nitrogen atom of the amino group, are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data and provide insights into the molecule's photophysical properties.

Table 1: Representative Quantum Chemical Descriptors for a Fluorinated Amino Alcohol

| Descriptor | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 to 0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |

Conformational Analysis and Stereoelectronic Effects on Molecular Behavior

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to perform systematic searches of the conformational space. These studies reveal that the relative orientation of the 2-fluorophenyl ring, the amino group, and the hydroxyl group is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Research Context)

In the context of drug discovery, understanding how this compound interacts with its biological targets is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial for identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the binding energy for various poses. The amino and hydroxyl groups are expected to be key pharmacophoric features, likely participating in hydrogen bonding with amino acid residues in the active site. The 2-fluorophenyl group can engage in hydrophobic or aromatic stacking interactions.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can reveal the stability of the docked pose, conformational changes upon binding, and the role of water molecules in mediating interactions, offering a more comprehensive understanding of the binding process.

Pharmacophore Modeling and Virtual Screening for Rational Ligand Design

Pharmacophore modeling is a powerful tool in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity.

For a class of compounds including this compound, a pharmacophore model can be developed based on the structures of known active molecules or from the ligand-binding site of a target protein. Such a model for amino alcohol derivatives would likely include features for a hydrogen bond donor (from the hydroxyl and amino groups), a hydrogen bond acceptor (the nitrogen and oxygen atoms), and an aromatic/hydrophobic region (the fluorophenyl ring).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new molecules that possess the desired pharmacophoric features and are therefore likely to be active. This approach significantly accelerates the discovery of novel lead compounds for further development. The scaffold of this compound can serve as a template for designing new ligands with improved potency and selectivity.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry also plays a vital role in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, quantum chemical methods can be used to predict its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F). The calculated chemical shifts can be compared with experimental data to confirm the structure and stereochemistry of the molecule. The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds, as it is highly sensitive to the local electronic environment. nih.govacs.orgunipd.itresearchgate.netresearchgate.net

Furthermore, computational methods can be employed to investigate potential reaction pathways for the synthesis or metabolism of this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction thermodynamics. This information is crucial for understanding the feasibility of a chemical transformation and for optimizing reaction conditions. For instance, computational studies can elucidate the mechanism of key synthetic steps or predict the most likely sites of metabolic modification by enzymes like cytochrome P450.

Structure Activity Relationships Sar in Chemical Research Contexts

Impact of Fluorine Substitution Pattern on Reactivity, Selectivity, and Molecular Recognition

The introduction of a fluorine atom onto the phenyl ring of an amino alcohol scaffold, as seen in (2S)-2-Amino-2-(2-fluorophenyl)ethan-1-ol, profoundly influences its chemical behavior. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can alter a molecule's reactivity, selectivity, and molecular recognition capabilities. nih.govnih.govnih.gov

Reactivity: The ortho-position of the fluorine atom in this compound exerts a significant inductive electron-withdrawing effect. This effect can modulate the acidity and basicity of the nearby amino and hydroxyl groups, influencing their participation in chemical reactions. nih.gov For instance, the electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, which in turn affects its susceptibility to electrophilic or nucleophilic attack. researchgate.net Studies on related fluorinated heterocycles have shown that fluorine substitution can dramatically increase reactivity towards nucleophiles by orders of magnitude compared to their non-fluorinated analogs. nih.gov

Selectivity: In the context of catalysis, the fluorine substituent can play a crucial role in directing the stereochemical outcome of a reaction. The steric and electronic influence of the ortho-fluoro group can create a specific chiral environment around a catalytic center, thereby enhancing enantioselectivity or diastereoselectivity. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding (C-H···F) or dipole-dipole interactions, which help to lock the transition state into a preferred conformation, leading to higher selectivity. rsc.org

Molecular Recognition: The fluorine atom is a key player in molecular recognition processes, which are fundamental to enzyme inhibition and receptor binding. nih.gov While often considered a bioisostere of a hydrogen atom due to its small size, its high electronegativity allows it to act as a weak hydrogen bond acceptor. nih.gov This property can lead to specific intramolecular or intermolecular interactions that stabilize binding conformations. researchgate.net For example, in studies of fluorinated phenylalanine derivatives, the position of fluorine substitution was shown to strongly influence the gas-phase structures of molecular dimers through the modulation of electron distribution and interaction stability. mpg.de The presence of the ortho-fluoro group in this compound can thus facilitate specific binding interactions with biological targets or other molecules, a critical aspect in the design of enzyme inhibitors or chiral ligands. researchgate.net

| Property | Effect of Ortho-Fluorine Substitution | Underlying Principle | Research Context |

|---|---|---|---|

| Reactivity | Modulates acidity/basicity of adjacent functional groups; alters aromatic ring electron density. | Strong inductive electron-withdrawing effect of fluorine. nih.gov | Catalysis, Synthesis of Derivatives. |

| Selectivity | Enhances enantioselectivity in asymmetric catalysis. | Steric hindrance and non-covalent interactions (e.g., C-H···F) stabilize specific transition states. rsc.org | Asymmetric Synthesis. |

| Molecular Recognition | Participates in specific binding interactions as a weak hydrogen bond acceptor. | High electronegativity of fluorine enables unique non-covalent interactions. researchgate.netnih.gov | Drug Design, Ligand Synthesis. |

Influence of Chiral Center Configuration on Molecular Interactions and Catalytic Efficiency

Chiral amino alcohols are pivotal building blocks in asymmetric synthesis, serving as chiral auxiliaries or ligands for metal catalysts. acs.org The absolute configuration of the chiral center at the C2 position in this compound is paramount, as it dictates the three-dimensional arrangement of its functional groups and, consequently, its effectiveness in stereoselective processes.

Molecular Interactions: The spatial orientation of the amino, hydroxyl, and 2-fluorophenyl groups defined by the (S)-configuration allows for specific, non-covalent interactions with other chiral molecules or in a chiral environment. mdpi.com In enantioselective recognition, such as the separation of enantiomers, one enantiomer of a chiral selector will typically form a more stable diastereomeric complex with one enantiomer of the analyte. nih.gov The precise geometry of the (S)-enantiomer is crucial for achieving this differential interaction, which can be driven by hydrogen bonding, π–π stacking, and dipole-dipole forces. The relative orientation of the substituents determines the strength and nature of these interactions.

Catalytic Efficiency: In asymmetric catalysis, ligands derived from chiral amino alcohols like this compound create a well-defined chiral pocket around a metal center. This chiral environment forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomer of the product. The efficiency of this process, measured by enantiomeric excess (e.e.), is highly dependent on the ligand's stereochemistry. polyu.edu.hk Research on various chiral amino alcohol ligands has consistently shown that a change from one enantiomer (e.g., S) to the other (R) can dramatically alter or even reverse the stereochemical outcome of a catalyzed reaction. nih.gov For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, the choice of the amino alcohol enantiomer is critical for achieving high yields and e.e. values. rsc.org The (S)-configuration in the title compound is therefore not arbitrary but a specific design element for inducing a particular stereochemical bias in asymmetric transformations.

Systematic Variations of Aromatic and Aliphatic Substituents on Research Outcomes

The principles of structure-activity relationships (SAR) are often explored by systematically modifying a lead compound's structure. For a scaffold like 2-amino-2-phenylethanol (B122105), variations in both the aromatic ring and other aliphatic parts of the molecule can lead to significant changes in research outcomes, particularly in catalysis and medicinal chemistry.